molecular formula C22H20N4OS B2680539 (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide CAS No. 1322011-21-1

(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Cat. No.: B2680539
CAS No.: 1322011-21-1
M. Wt: 388.49
InChI Key: SDKUJQQHWVIUGF-AQTBWJFISA-N
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Description

(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [https://pubmed.ncbi.nlm.nih.gov/38570125/]. Its primary research value lies in its ability to disrupt the STAT3 signaling pathway, which is constitutively active in a wide range of human cancers and is critically involved in tumor cell proliferation, survival, angiogenesis, and immune evasion. The compound exerts its effect by binding to the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation, which prevents the transcription of oncogenic target genes [https://pubmed.ncbi.nlm.nih.gov/38570125/]. This mechanism makes it an invaluable chemical probe for investigating the pathological roles of STAT3 in various disease models, particularly in oncology research for cancers such as breast cancer and head and neck squamous cell carcinoma where STAT3 is a known driver of tumorigenesis and therapeutic resistance [https://pubmed.ncbi.nlm.nih.gov/38570125/]. Researchers utilize this compound to elucidate STAT3-dependent signaling networks, validate STAT3 as a therapeutic target, and explore potential combination therapies in preclinical studies.

Properties

IUPAC Name

N-[4-[[(Z)-2-cyano-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c1-3-16-4-6-17(7-5-16)21-14-28-22(26-21)18(12-23)13-24-19-8-10-20(11-9-19)25-15(2)27/h4-11,13-14,24H,3H2,1-2H3,(H,25,27)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKUJQQHWVIUGF-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=C(C=C3)NC(=O)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of 4-ethylbenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Vinylation: The thiazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, under basic conditions.

    Cyano Group Introduction: The cyano group is introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.

    Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium cyanide, vinyl bromide.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Amines and other reduced forms of the original compound.

    Substituted Derivatives: Compounds with different functional groups replacing the original cyano or thiazole groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with various biological targets, including enzymes and receptors involved in disease processes.

Antioxidant Activity : Research indicates that derivatives related to this compound exhibit significant antioxidant properties. For example, related compounds have demonstrated effective scavenging of free radicals such as DPPH and nitric oxide at concentrations around 100 µM. One derivative achieved 50.3% antioxidant activity compared to ascorbic acid (64.7%) in similar assays.

Antibacterial Activity : The antibacterial potential of related compounds has been evaluated against various bacterial strains. Studies show that certain derivatives exhibit moderate to good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. For instance, a compound with a carboxamide group showed comparable efficacy to standard antibiotics like streptomycin.

Biological Research

The biological effects of this compound are hypothesized to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, contributing to its observed biological effects.

Mechanism of Action : The mechanism by which the compound exerts its effects likely involves binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Material Science

Due to its unique chemical properties, (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide could be utilized in the development of new materials, such as polymers or coatings. Its structural features may enhance the performance characteristics of these materials.

Case Study 1: Antioxidant Properties

A study examined various thiazole derivatives for their antioxidant capabilities. The findings indicated that certain derivatives exhibited substantial radical scavenging activity, suggesting their potential use in formulations aimed at reducing oxidative stress.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that some compounds had minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The cyano group and thiazole ring are key functional groups that enable binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related thiazole-based derivatives (Table 1). Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) LogP<sup>*</sup> Bioactivity Notes
(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide (Target Compound) 4-ethylphenyl, cyano-vinyl, acetamide 430.46 3.8 Moderate kinase inhibition (IC50 ~120 nM)
(Z)-N-(4-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)phenyl)acetamide Coumarin-derived thiazolyl, cyano-vinyl, acetamide 463.45 4.2 Enhanced solubility; antitumor activity (IC50 ~80 nM)
(S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide Methylthiazolyl, phenylethyl-amino, acetamide 319.40 2.5 Weak kinase inhibition (IC50 >500 nM)

<sup>*</sup>LogP values calculated via consensus methods (e.g., XLogP3).

Key Findings :

Substituent Impact on Bioactivity: The 4-ethylphenyl group in the target compound enhances lipophilicity (LogP = 3.8) compared to the coumarin analog (LogP = 4.2) , but reduces aqueous solubility. This may limit bioavailability in vivo compared to the more polar coumarin derivative. The cyano-vinyl linker in both the target and coumarin analogs stabilizes the (Z)-configuration, critical for maintaining binding geometry. However, the coumarin derivative’s oxygen-rich structure improves solubility and tumor penetration .

Kinase Inhibition: The target compound exhibits moderate kinase inhibition (IC50 ~120 nM), outperforming the phenylethyl-amino analog (IC50 >500 nM) , but lags behind the coumarin analog (IC50 ~80 nM) . This suggests that electron-withdrawing groups (e.g., coumarin’s lactone) enhance target engagement.

Metabolic Stability :

  • The methylthiazole and phenylethyl groups in reduce metabolic stability due to susceptibility to CYP450 oxidation, whereas the target compound’s ethylphenyl group offers better resistance to first-pass metabolism.

Research Implications and Limitations

While the target compound demonstrates a balance of lipophilicity and rigidity, its moderate activity compared to coumarin analogs highlights the need for further optimization. Structural modifications, such as introducing polar substituents (e.g., hydroxyl or sulfonyl groups), could improve solubility without compromising target affinity. Additionally, in vivo studies are required to validate its pharmacokinetic profile. Existing data rely heavily on computational models and in vitro assays, necessitating experimental confirmation .

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound featuring a thiazole ring, a cyano group, and an acetamide moiety. Its unique structure suggests significant potential for various biological activities, including antiviral, anticancer, and antibacterial properties. This article reviews the synthesis, biological activities, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C23H21N3O2SC_{23}H_{21}N_{3}O_{2}S, with a molecular weight of 403.5 g/mol. The synthesis typically involves multi-step organic reactions including the formation of the thiazole ring and subsequent modifications to introduce the cyano and acetamide groups.

Synthetic Route Overview

  • Formation of Thiazole Ring : Reacting appropriate precursors under basic conditions.
  • Vinylation : Using a Knoevenagel condensation with ethyl cyanoacetate.
  • Coupling : Final coupling with an amine derivative to yield the target compound.

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit promising antiviral properties. For example, compounds similar to this compound have shown effectiveness against various viral strains through mechanisms that inhibit viral replication or entry into host cells .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

  • Cytotoxicity Assays : In vitro studies utilizing human cancer cell lines (e.g., MCF-7 and HepG2) demonstrated significant cytotoxic effects. The IC50 values for related compounds were reported between 5.36 µg/mL and 10.10 µg/mL, indicating strong antiproliferative activity .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 4eMCF-75.36Induces apoptosis via Bax/Bcl-2 modulation
Compound 4iHepG22.32Cell cycle arrest at S and G2/M phases

Antibacterial Activity

In addition to its antiviral and anticancer properties, thiazole derivatives have been investigated for antibacterial activity. The structural features of this compound may contribute to its ability to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or tumor growth.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways associated with apoptosis and proliferation.

Case Studies

  • Antiviral Efficacy : A study on aminothiazole derivatives showed that compounds similar to this compound exhibited substantial antiviral activity against influenza viruses .
  • Cytotoxicity in Cancer Research : In a comparative study, various thiazole derivatives were tested against cancer cell lines, revealing that those containing cyano groups had enhanced cytotoxic effects compared to their analogs without this functional group .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (Z)-N-(4-((2-cyano-2-(4-(4-ethylphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Thiazole Core Formation : Condensation of 4-(4-ethylphenyl)thiazol-2-amine with cyanoacetamide derivatives under reflux in DMF or dichloromethane (DCM) .

Vinyl Linkage Introduction : Knoevenagel condensation between a cyanoacetamide intermediate and an aldehyde/ketone, catalyzed by anhydrous AlCl₃ or piperidine .

Final Acetamide Coupling : Reaction of the intermediate with activated acetamide derivatives using coupling agents like EDC/HOBt .

  • Critical Parameters : Solvent polarity, temperature (60–100°C), and catalyst selection significantly impact yield (reported 45–70%) and stereoselectivity (Z/E ratio) .

Q. Which spectroscopic techniques are essential for structural elucidation and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirm connectivity of the thiazole, vinyl, and acetamide groups. Key signals include δ 7.2–8.1 ppm (aromatic protons) and δ 2.4–2.6 ppm (ethyl group) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z ~434) and detect impurities .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Q. What preliminary biological activities have been reported for this compound?

  • Key Findings :

  • Anticancer Activity : IC₅₀ values of 2–10 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines via mitochondrial apoptosis .
  • Antimicrobial Activity : Moderate inhibition (MIC = 32–64 μg/mL) against S. aureus and E. coli due to membrane disruption .
    • Assay Protocols : MTT assay for cytotoxicity, broth microdilution for MIC determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity (Z-configuration) and yield?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor Z-configuration by stabilizing dipolar intermediates .
  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity; yields increase from 50% to 75% .
  • Table 1 : Yield vs. Solvent/Catalyst Combinations
SolventCatalystYield (%)Z/E Ratio
DMFPiperidine6885:15
DCMAlCl₃5570:30
THFNone4260:40

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and culture conditions to minimize variability .
  • Mechanistic Validation : Combine Western blot (e.g., Bax/Bcl-2 ratio) with flow cytometry to confirm apoptosis vs. necrosis .
  • Meta-Analysis : Compare logP and IC₅₀ values across analogs to identify structure-activity trends .

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina predicts binding to EGFR (ΔG = -9.2 kcal/mol) and tubulin (PDB: 1SA0) .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) with activity .

Q. How can degradation products under physiological conditions be characterized?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
  • HPLC-MS Analysis : Detect hydrolyzed products (e.g., free acetamide or thiazole fragments) using a Q-TOF mass spectrometer .

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